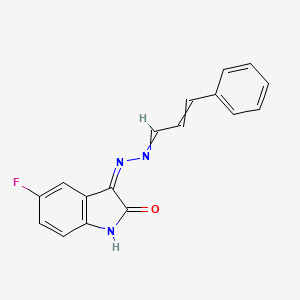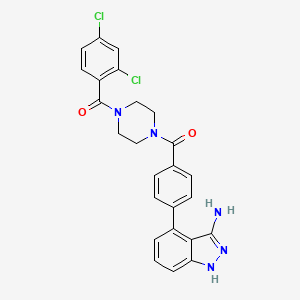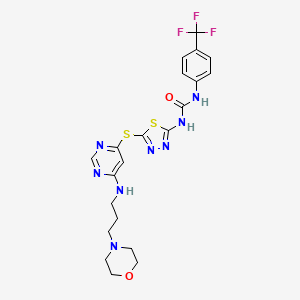
Anticancer agent 164
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 164 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Common reagents used in the synthesis include various organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This involves optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques such as chromatography and crystallization. The production process must also adhere to stringent regulatory standards to ensure the safety and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 164 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation and may include specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 164 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and developing new synthetic methodologies.
Biology: Employed in cell biology research to investigate cellular signaling pathways and mechanisms of apoptosis.
Medicine: Utilized in preclinical studies to evaluate its efficacy and safety as a potential anticancer drug.
Wirkmechanismus
Anticancer agent 164 exerts its effects by targeting specific molecular pathways involved in cancer cell survival and proliferation. The compound inhibits the phosphorylation of proteins within the PI3K/Akt signaling pathway, leading to the induction of apoptosis in cancer cells. Additionally, it suppresses cell proliferation by inhibiting the MEK/ERK signaling pathway, which is crucial for cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinones: These compounds share a similar mechanism of action by targeting essential cellular proteins and inhibiting cancer progression.
Coumarin Derivatives: These compounds also exhibit anticancer properties by inhibiting various signaling pathways and inducing apoptosis.
Uniqueness of Anticancer agent 164
This compound is unique due to its dual mechanism of action, targeting both the PI3K/Akt and MEK/ERK signaling pathways. This dual inhibition enhances its efficacy in inducing apoptosis and suppressing cell proliferation, making it a promising candidate for further development as an anticancer therapeutic .
Eigenschaften
Molekularformel |
C21H23F3N8O2S2 |
|---|---|
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
1-[5-[6-(3-morpholin-4-ylpropylamino)pyrimidin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C21H23F3N8O2S2/c22-21(23,24)14-2-4-15(5-3-14)28-18(33)29-19-30-31-20(36-19)35-17-12-16(26-13-27-17)25-6-1-7-32-8-10-34-11-9-32/h2-5,12-13H,1,6-11H2,(H,25,26,27)(H2,28,29,30,33) |
InChI-Schlüssel |
WTSWGANJWKXVEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCNC2=CC(=NC=N2)SC3=NN=C(S3)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


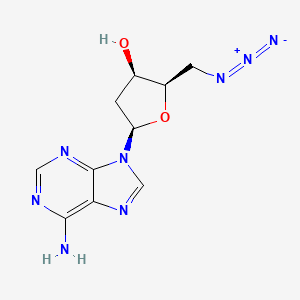
![(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
![N'-[4,6-bis(4-ethylpiperazin-1-yl)pyrimidin-2-yl]-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12394015.png)
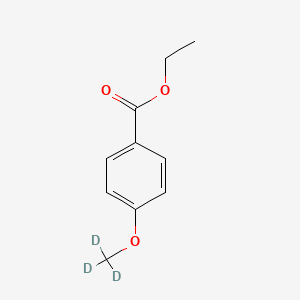
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
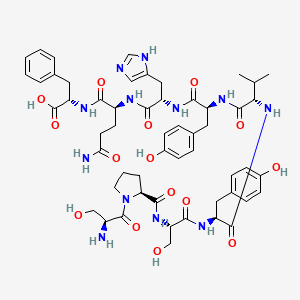
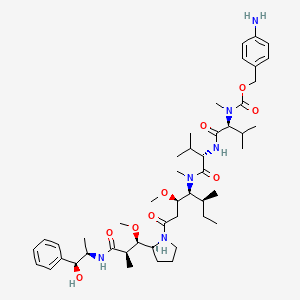
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
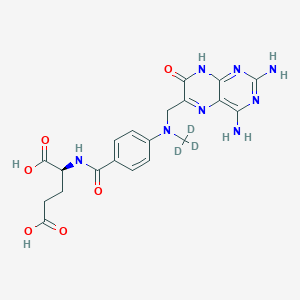
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)
